molecular formula C8H14O B088235 6-Methyl-6-hepten-2-one CAS No. 10408-15-8

6-Methyl-6-hepten-2-one

Cat. No. B088235
CAS RN: 10408-15-8
M. Wt: 126.2 g/mol
InChI Key: FMCHGBFGIKQNCT-UHFFFAOYSA-N
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Description

6-Methyl-6-hepten-2-one, also known as Sulcatone, is an unsaturated methylated ketone with the molecular formula C8H14O . It is a colorless, water-like liquid with a citrus-like, fruity odor . It is a natural product found in Aloe africana, Ceratophyllum demersum, and other organisms . It has a role as an alarm pheromone, a volatile oil component, and a plant metabolite .


Synthesis Analysis

There are three synthetic routes for methylheptenone according to the starting materials. One is from acetylene and acetone, the second is from isobutylene, and the third is from isoprene . A study also mentions a method of synthesizing 6-Methyl-6-hepten-2-one from the addition compounds prepared from 4-methyl-l-penten-3-ol acetate or 2-methyl-4-penten-2-ol acetate and acetaldehyde by the Prins Reaction .


Molecular Structure Analysis

The molecular structure of 6-Methyl-6-hepten-2-one can be viewed using Java or Javascript .


Chemical Reactions Analysis

The volatile compound 6-methyl-5-hepten-2-one (MHO) is an important chemical intermediate and flavor component derived from carotenoid during fruit metabolism . Under the reaction conditions of reaction pressure of 30 MPa, reaction temperature of 310–320°C, isobutylene:acetone:formaldehyde 5:4:1 (molar ratio) and reaction residence time of 115 h, the yield of methylheptenone was 34% based on formaldehyde and the space–time yield is 35 g/ (h·L) .


Physical And Chemical Properties Analysis

Methyl heptenone is a colorless or light yellow liquid with a lemon grass and isobutyl acetate-like aroma . A study also mentions the determination of the diffusion and partition coefficients of 6-Methyl-5-hepten-2-one in clothing .

Scientific Research Applications

  • Atmospheric Chemistry : 6-Methyl-5-hepten-2-one is a reaction product of biogenic emissions in the atmosphere. It undergoes gas-phase reactions with OH radicals, NO3 radicals, and O3, impacting atmospheric chemistry and air quality (Smith et al., 1996).

  • Catalysis Research : Nano-nickel catalysts modified with tin have been used in the chemoselective flow hydrogenation of 6-methyl-5-hepten-2-one. This study illustrates the application of surface organometallic chemistry in modifying catalyst properties (Zienkiewicz-Machnik et al., 2017).

  • Entomology : 6-Methyl-5-hepten-2-one functions as an alarm pheromone in various Formica species, showcasing its biological significance in ant communication (Duffield et al., 1977).

  • Food Science : A rapid liquid-liquid extraction-gas chromatography-mass spectrometry method has been developed to determine 6-methyl-5-hepten-2-one in fruit, highlighting its role as a flavor component derived from carotenoid metabolism (Zhou et al., 2021).

  • Chemical Synthesis : Methods have been developed for the synthesis of 6-Methyl-6-hepten-2-one, illustrating its utility as an intermediate in the synthesis of various chemical compounds (Saito et al., 1962).

  • Pharmaceutical Research : The compound has been studied in the context of HIV-1 treatment. Various derivatives of 6-substituted acyclouridine, including 1-[(2-hydroxyethoxy)methyl]-6-phenylthiothymine, have shown potent inhibitory effects against HIV-1 (Baba et al., 1990).

  • Biotechnology : 6-Methyl-5-hepten-2-one has been used in biotransformation studies, such as its conversion to sulcatol using alcohol dehydrogenase, highlighting its relevance in enzymatic synthesis processes (Röthig et al., 1990).

  • Material Science : The adsorption of 6-methyl-5-hepten-2-one on indoor relevant surfaces like SiO2 and TiO2 has been studied, contributing to our understanding of indoor air chemistry and the role of human occupants in indoor environments (Frank et al., 2023).

Safety And Hazards

Precautions should be taken to keep away from heat/sparks/open flames/hot surfaces. The container should be kept tightly closed. Ground/bond container and receiving equipment should be used. Use explosion-proof electrical/ventilating/lighting/equipment. Use only non-sparking tools. Take precautionary measures against static discharge . Avoid contact with skin and eyes. Avoid formation of dust and aerosols .

Future Directions

Research is ongoing to improve the synthesis of 6-Methyl-6-hepten-2-one. For example, a study mentions a new industrial synthesis of 6-Methyl-5-hepten-2-one by phase transfer reaction . Another study discusses the use of 6-Methyl-hepten-2-one in the synthesis of thyrsiferyl 23-Acetate, which acts as an anti-leukemic inducer of apoptosis .

properties

IUPAC Name

6-methylhept-6-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h1,4-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCHGBFGIKQNCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70146247
Record name 6-Methyl-6-hepten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-6-hepten-2-one

CAS RN

10408-15-8
Record name 6-Methyl-6-hepten-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010408158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-6-hepten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 6,6-ethylenedioxy-2-methyl-hept-1-ene (12.2 g) in acetone (300 ml) and 10% hydrochloric acid (12 ml) is stirred at room temperature for 1.5 hours. The reaction is neutralized to pH 7 with a sodium bicarbonate solution and the resulting solids are filtered. The acetone is removed in vacuo and the residue is partitioned between ether and brine. The ether extract is dried (Na2SO4) and evaporated in vacuo to give 2-methyl-6-oxo-hept-1-ene as a pale yellow liquid (6.4 g), nmr (CDCl3,δ) 1.7 (br s, CH3 --C=), 2.12 (s, CH3C=O), 2.4 (t, J=6 Hz, CH2C=O), 4.69 (br s, 2H, H2C=C).
Quantity
12.2 g
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300 mL
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12 mL
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Synthesis routes and methods II

Procedure details

Process (ii): A process in which isobutene, acetone and formaldehyde are allowed to react under conditions of a high temperature and a high pressure to give 6-methyl -6-hepten-2-one (see, e.g., German Patents No. 12 59 876 and No. 12 68 135 and U.S. Pat. No. 3,574,773).
[Compound]
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Synthesis routes and methods III

Procedure details

3,7,11-trimethyldodeca-1-yne-6,11-dien-3-ol can be obtained by halogenating 3-methyl-3-buten-1-ol, which is formed as a by-product in isoprene synthesis with phosphorus trichloride or phosphorus tribromide, reacting the halogenation product with ethyl acetoacetate to form 6-methyl-6-hepten-2-one, subjecting 6-methyl-6-hepten-2-one to ethynylation in the same manner as described above, thereafter subjecting the ethynylation product to partial hydrogenation in the presence of a Lindler catalyst, subjecting the partial hydrogenation product to Caroll rearrangement by using ethyl acetoacetate or diketene, and subjecting the rearrangement product to ethynylation.
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Synthesis routes and methods IV

Procedure details

A mixture of 3,5-dimethylhexa-1,5-dien-3-ol (0.126 g; 10-3 mol) and dichloro-bis-(benzonitrile)-palladium(II) (0.0153 g; 0.04.10-3 mol) in tetrahydrofuran (7.5 cc) is kept at a temperature of the order of 20° C. under an inert atmosphere. After a reaction time of 5 hours, diethyl ether (50 cc) is added and the reaction mixture is then washed with water (7×10 cc). After drying of the organic layer over magnesium sulphate and evaporation of the solvent under reduced pressure (20 mm Hg; 2.7 kPa), 6-methylhept-6-en-2-one (0.125 g) is obtained, which has the following characteristics:
Quantity
0.126 g
Type
reactant
Reaction Step One
[Compound]
Name
dichloro-bis-(benzonitrile) palladium(II)
Quantity
0.0153 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
112
Citations
S SAITÔ, T TACHIBANA, H ÔMICHI - Journal of Synthetic Organic …, 1962 - jstage.jst.go.jp
… -6-hydroxy-2-heptanone acetate was subjected to pyrolysis at 450 c through a pyrex glass tube, filled with crushed glass in almost quantitative yield, giving 6-methyl-6-hepten-2-one. 6-…
Number of citations: 0 www.jstage.jst.go.jp
S McLean, NW Davies, DS Nichols - Chemical senses, 2019 - academic.oup.com
… The isomeric 6-methyl-6-hepten-2-one is found in insects, and in elephants where it is a … , and indicates that that 6-methyl-6-hepten-2-one is cleaved from geranylgeranyl diphosphate …
Number of citations: 8 academic.oup.com
JE Ham, JR Wells - Atmospheric Environment, 2009 - Elsevier
… of glycolaldehyde and the ketone/alkene products 6-methyl-6-hepten-2-one and 6-methyl-5-hepten-2… profiles attributed to 6-methyl-6-hepten-2-one and 6-methyl-5-hepten-2-one, Fig. 2. …
Number of citations: 28 www.sciencedirect.com
AL Perez, R Gries, G Gries, AC Oehlschlager - Bioorganic & Medicinal …, 1996 - Elsevier
… We tested the hypotheses that (1) 6-methyl-6-hepten-2-one (3) is the biosynthetic precursor for the aggregation pheromone frontalin (4) in the spruce beetle (SB), Dendroctonus …
Number of citations: 34 www.sciencedirect.com
W Francke, J Bartels, H Meyer, F Schröder… - Journal of Chemical …, 1995 - Springer
… 6-Methyl-6-hepten2-one, a minor component among the volatile compounds released by the females, is regarded as a possible precursor of frontalin. Similarly, (2R,5S)2(I-hydroxy-l-…
Number of citations: 122 link.springer.com
AL Pérez Sánchez, R Gries, G Gries, AC Oehlschlager - 1996 - kerwa.ucr.ac.cr
… We tested the hypotheses that (1) 6-methyl-6-hepten-2-one (3) is the biosynthetic precursor for the aggregation pheromone frontalin (4) in the spruce beetle (SB), Dendroctonus …
Number of citations: 0 www.kerwa.ucr.ac.cr
H ZHANG, J CHEN - Chinese Journal of Organic Chemistry, 1988 - sioc-journal.cn
… The conjugate allylation of methyl vinyl ketone with 2-methylallyltrimethylsilane (3) gave 6-methyl-6hepten-2-one (的. Subsequent Wittig-Horner reaction, reduction with lithium …
Number of citations: 2 sioc-journal.cn
F SCHRÖDER, U KOHNILE, E BAADER, JP VITÉ - researchgate.net
… 6-Methyl-6-hepten2-one, a minor component among the volatile compounds released by the females, is regarded as a possible precursor of frontalin. Similarly, (2R,5S)2(1-hydroxy-1-…
Number of citations: 3 www.researchgate.net
V Singh, S Chaudhary, V Sapehiyia, I Kaur, GL Kad… - 2004 - nopr.niscpr.res.in
… Zn-Cu catalyzed conjugate addition of 1-iodo-2methylprop-2-ene to 3-buten-2-one under sonochemical aqueous conditions12 furnished 6-methyl-6hepten-2-one 5 in 60% yield. …
Number of citations: 1 nopr.niscpr.res.in
LK Freidlin, VI Gorshkov - Bulletin of the Academy of Sciences of the USSR …, 1959 - Springer
A study was made of the effect of the structure of unsaturated aldehydes and ketones on the course of their hydrogenation in presence of zinc and zinc-copper catalysts. 2. AC=O group …
Number of citations: 3 link.springer.com

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